molecular formula C10H14N2OS B2814799 2-[(4-Methylbenzyl)thio]acetohydrazide CAS No. 669726-15-2

2-[(4-Methylbenzyl)thio]acetohydrazide

Cat. No.: B2814799
CAS No.: 669726-15-2
M. Wt: 210.3
InChI Key: QVSRDVKHQOUCJR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Methylbenzyl)thio]acetohydrazide typically involves the reaction of 4-methylbenzyl chloride with thioacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions include:

Chemical Reactions Analysis

2-[(4-Methylbenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Electrophiles: Halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-Methylbenzyl)thio]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-[(4-Methylbenzyl)thio]acetohydrazide can be compared with other similar compounds, such as:

Biological Activity

2-[(4-Methylbenzyl)thio]acetohydrazide is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its activity.

The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with thioacetic acid , followed by the addition of hydrazine hydrate . The overall reaction can be summarized in two main steps:

  • Formation of Thioacetic Intermediate :
    • React 4-methylbenzyl chloride with thioacetic acid in the presence of sodium hydroxide or potassium hydroxide.
  • Hydrazine Addition :
    • Add hydrazine hydrate to the reaction mixture to yield this compound.

The molecular formula is C10H14N2OSC_{10}H_{14}N_2OS with a molecular weight of 210.30 g/mol .

The biological activity of this compound is largely attributed to its ability to act as a nucleophile, participating in various chemical reactions that modify the structure and function of target biomolecules. This compound may interact with proteins, enzymes, or other cellular components, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents.
  • Antitumor Potential : Similar compounds in the hydrazone class have shown antitumor activity, suggesting that this compound may also exhibit similar effects through mechanisms involving apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of hydrazones and similar compounds:

  • Antitumor Activity : A study on related hydrazone compounds indicated significant cytotoxicity against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism involved apoptosis induction through specific molecular interactions .
  • Antimicrobial Properties : Research has highlighted the potential of hydrazones as effective antimicrobial agents. Compounds structurally similar to this compound demonstrated inhibitory effects against bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of hydrazones reveal that modifications in the aromatic ring structure can significantly influence biological activity, including antimalarial effects observed in related compounds .

Comparative Analysis

To better understand the biological profile of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAntitumor ActivityNotes
This compoundYesPotentialUnder investigation
2-[(4-Trifluoromethylbenzyl)thio]benzo[d]thiazoleYesYesUsed in agricultural applications
2-Benzylthio]benzo[d]oxazoleYesBetter than fungicidesKnown for antifungal properties

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSRDVKHQOUCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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